METHYL 4-[2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]BENZOATE
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Overview
Description
Methyl 4-[2-(pyridin-2-yl)quinoline-4-amido]benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinoline ring fused with a pyridine ring, which is further connected to a benzoate ester group through an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(pyridin-2-yl)quinoline-4-amido]benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the Pfitzinger reaction, where isatin reacts with a substituted benzaldehyde in the presence of a base to form the quinoline core . The quinoline derivative is then coupled with a pyridine moiety through a Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents . The final step involves esterification to introduce the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(pyridin-2-yl)quinoline-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Methyl 4-[2-(pyridin-2-yl)quinoline-4-amido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl 4-[2-(pyridin-2-yl)quinoline-4-amido]benzoate involves its interaction with specific molecular targets. The quinoline and pyridine rings can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-2-yl-quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a benzoate ester.
4-Hydroxy-2-quinolones: Differ in the functional groups attached to the quinoline ring.
Uniqueness
Methyl 4-[2-(pyridin-2-yl)quinoline-4-amido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H17N3O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 4-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H17N3O3/c1-29-23(28)15-9-11-16(12-10-15)25-22(27)18-14-21(20-8-4-5-13-24-20)26-19-7-3-2-6-17(18)19/h2-14H,1H3,(H,25,27) |
InChI Key |
VFQDDYXCRYCRRK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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